

(E)-1-Phenyl-1-butene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B8732561

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(E)-1-Phenyl-1-butene**, a versatile unsaturated aromatic hydrocarbon. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Data Summary

(E)-1-Phenyl-1-butene is an organic compound with the chemical formula $C_{10}H_{12}$ and a molecular weight of approximately 132.20 g/mol .^{[1][2][3][4][5][6][7][8]} It is also known by its synonyms, trans-1-Phenyl-1-butene and (1E)-1-Buten-1-ylbenzene. The "(E)" designation in its name signifies the stereochemistry of the double bond, where the substituents with the highest priority on each carbon of the double bond are on opposite sides.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂	[1] [2] [3] [4] [5] [9]
Molecular Weight	132.20 g/mol	[1] [2] [6]
CAS Number	1005-64-7	[1] [3] [4] [5]
Appearance	Colorless Oil	[7]
Storage	2-8°C Refrigerator, Under inert atmosphere	[7]

Experimental Protocols

Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction

A common and effective method for the synthesis of **(E)-1-Phenyl-1-butene** is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[\[1\]](#)

Materials:

- Propyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution in hexanes
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

- Hexanes

Procedure:

- Ylide Preparation:
 - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.
 - Cool the suspension to 0°C using an ice bath.
 - Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.[\[1\]](#)
- Reaction with Benzaldehyde:
 - To the freshly prepared ylide solution at 0°C, add benzaldehyde dropwise.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[\[1\]](#)
 - Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
 - Wash the combined organic extracts with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure **(E)-1-Phenyl-1-butene**.[\[1\]](#)

Applications in Synthesis and Drug Development

(E)-1-Phenyl-1-butene is a valuable starting material for the synthesis of various organic molecules, including nonracemic allylic amines and aryl oxiranes.[7] It has also been utilized in studies of olefin oxidation by cytochrome P450 enzymes.[7]

Olefin Oxidation by Cytochrome P450

(E)-1-Phenyl-1-butene serves as a substrate in studies investigating the mechanisms of olefin oxidation by cytochrome P450 (CYP450) enzymes. These studies are crucial for understanding drug metabolism, as CYP450 enzymes are central to the biotransformation of a vast number of xenobiotics. While specific, detailed protocols for the oxidation of **(E)-1-Phenyl-1-butene** by CYP450 are highly dependent on the specific isozyme and experimental setup, a general in vitro microsomal assay involves incubating the compound with liver microsomes (which are rich in CYP450 enzymes) in the presence of NADPH as a cofactor. The reaction mixture is then analyzed by methods such as LC-MS/MS to identify and quantify the metabolites formed.

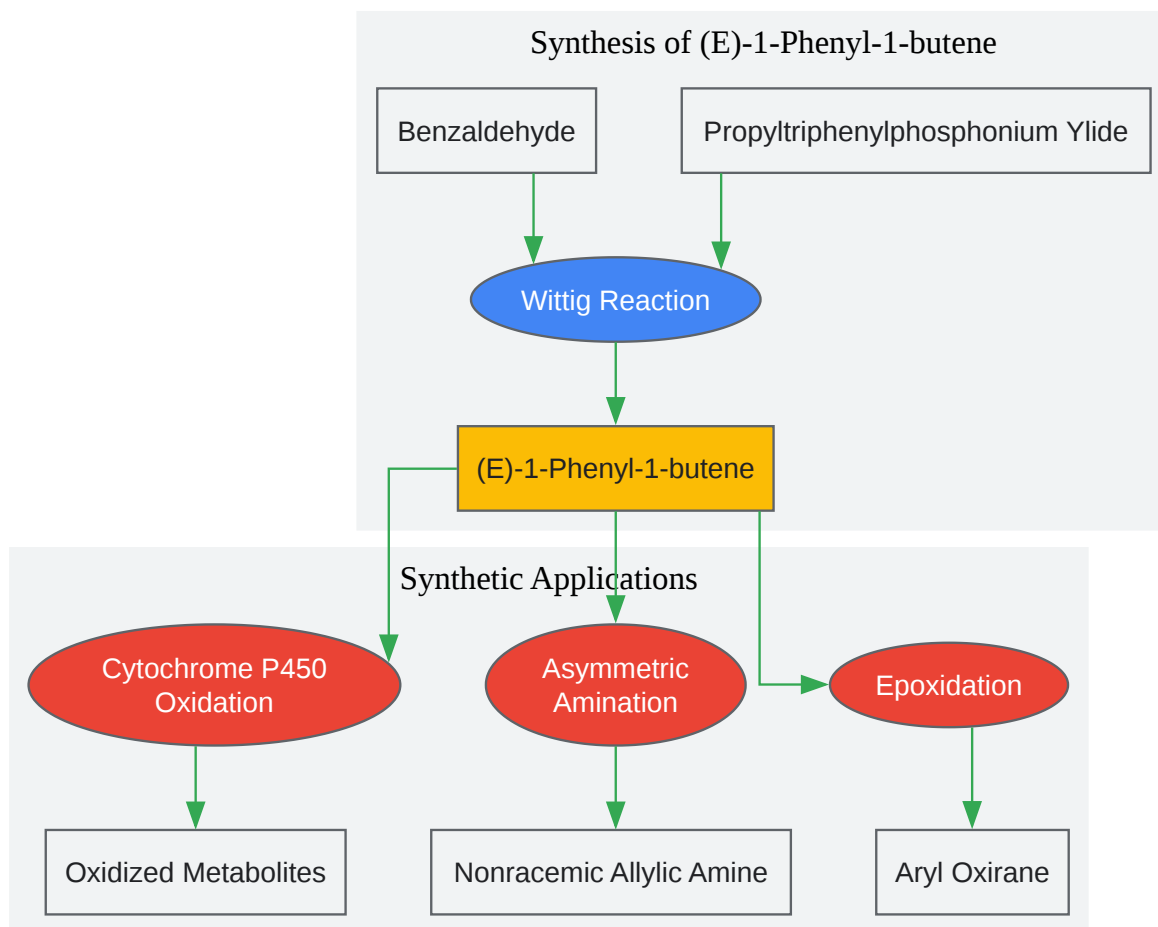
Synthesis of Nonracemic Allylic Amines

The double bond in **(E)-1-Phenyl-1-butene** can be functionalized to introduce an amino group, leading to the formation of allylic amines. Asymmetric amination methods can be employed to produce enantiomerically enriched (nonracemic) allylic amines, which are important chiral building blocks in the synthesis of pharmaceuticals.

Preparation of Aryl Oxiranes

Epoxidation of the double bond in **(E)-1-Phenyl-1-butene** yields the corresponding aryl oxirane (epoxide). This reaction can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The resulting epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce new functional groups.

Visualizations



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Caption: Experimental workflow for the synthesis and applications of **(E)-1-Phenyl-1-butene**.

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